molecular formula C17H11N5O2S B11984451 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide CAS No. 303059-28-1

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide

Cat. No.: B11984451
CAS No.: 303059-28-1
M. Wt: 349.4 g/mol
InChI Key: GKFZOBAYGTWZHW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide is unique due to its specific structural features, such as the benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

303059-28-1

Molecular Formula

C17H11N5O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H11N5O2S/c18-10-12-11-22-15-9-5-4-8-14(15)19-17(22)20-16(12)21-25(23,24)13-6-2-1-3-7-13/h1-9,11H,(H,19,20,21)

InChI Key

GKFZOBAYGTWZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Origin of Product

United States

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